molecular formula C10H16Cl2 B8682980 1,6-Dichloro-3,3,6-trimethylhept-1-yne CAS No. 109749-70-4

1,6-Dichloro-3,3,6-trimethylhept-1-yne

Cat. No. B8682980
Key on ui cas rn: 109749-70-4
M. Wt: 207.14 g/mol
InChI Key: QFSURJYBQNJGDH-UHFFFAOYSA-N
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Patent
US04816602

Procedure details

25.2 g of 1,1,1,6-tetrachloro-3,3,6-trimethylheptane is heated with 0.60 g of tricaprylmethylammonium chloride ("Aliquat" 336) and 50 ml of 40% aqueous sodium hydroxide solution under vigorous agitation to 80° C. for 22 hours. The mixture is then allowed to cool, combined with 60 ml of dichloromethane, the organic phase is separated and dried over calcium chloride. The solvent is thereafter removed under vacuum, and the residue is distilled, thus obtaining 14.7 g of 1,6-dichloro-3,3,6-trimethyl-1-heptyne as a yellow oil, bp 39°-43° C. under 1 mbar.
Name
1,1,1,6-tetrachloro-3,3,6-trimethylheptane
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[CH2:3][C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][C:7]([Cl:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[Cl:1][C:2]#[C:3][C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][C:7]([Cl:10])([CH3:8])[CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
1,1,1,6-tetrachloro-3,3,6-trimethylheptane
Quantity
25.2 g
Type
reactant
Smiles
ClC(CC(CCC(C)(C)Cl)(C)C)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
The solvent is thereafter removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC#CC(CCC(C)(C)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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